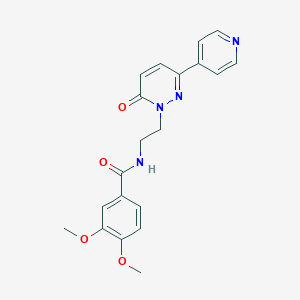
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned, “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone”, is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and two carbon atoms . Thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of this compound would require more detailed information or a structural analysis using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives can be quite diverse, depending on the specific substituents present on the thiadiazole ring . Without more specific information about this compound, it’s difficult to provide a detailed chemical reactions analysis.Scientific Research Applications
Scientific Research Applications:
Metabolism and Pharmacokinetics
The study of compounds similar to "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" often involves understanding their metabolism and pharmacokinetics. For instance, investigations into the metabolism and disposition of specific receptor antagonists or inhibitors in humans reveal complex metabolic pathways involving oxidation, reduction, and conjugation processes. These studies are crucial for identifying major metabolites, understanding the elimination routes, and determining the systemic exposure to both the parent compound and its metabolites (Renzulli et al., 2011).
Pharmacological Effects
Research into the pharmacological effects of related compounds, including their interactions with specific receptors or enzymes, provides valuable insights into their therapeutic potential and mechanisms of action. Such studies can lead to the development of novel therapeutic agents targeting specific pathways involved in disease processes. The exploration of novel inhibitors for receptors or enzymes, their safety profiles, and their effects on disease models contributes to the advancement of medical science and drug development.
Toxicological Assessments
Understanding the toxicological profile of chemical compounds, including potential nephrotoxicity or neurotoxicity, is a critical aspect of scientific research. Studies assessing the safety and tolerability of compounds in both preclinical and clinical settings are essential for identifying adverse effects, understanding the risk-benefit ratio, and guiding the safe use of these compounds in therapeutic applications.
Mechanistic Studies
Investigations into the mechanisms of action of compounds, including their interactions at the molecular level, receptor binding affinities, and the impact on cellular signaling pathways, are foundational to drug discovery and development. These studies help elucidate how compounds exert their effects, contributing to the identification of new therapeutic targets and the rational design of more effective and safer drugs.
Future Directions
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7OS/c1-12-16(26-22-19-12)17(25)24-10-8-23(9-11-24)15-6-5-14(20-21-15)13-4-2-3-7-18-13/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMDZTWVQSYUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2616028.png)
![1-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2616029.png)


![4-chloro-Thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B2616034.png)


![7-Benzyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2616038.png)
![N-(4-acetylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2616040.png)